molecular formula C9H13N3O3 B3348597 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one CAS No. 18002-34-1

4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Cat. No.: B3348597
CAS No.: 18002-34-1
M. Wt: 211.22 g/mol
InChI Key: NHAGABOREVTWML-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS 18002-34-1) is a chemical compound of significant interest in pharmaceutical research and development. With a molecular formula of C9H13N3O3 and a molecular weight of 211.22 g/mol , this compound is characterized by key physical properties including a density of 1.49 g/cm³ and a boiling point of 379.7°C at 760 mmHg . Researchers will find the provided SMILES code, O=C1N=C(NO)C(C)=CN1C2OCCC2, valuable for computational and structural analyses . This compound is recognized in the scientific community for its role as a key impurity and synthetic intermediate in the study of nucleoside analogues . Specifically, it is closely related to the pharmacologically active material N4-Hydroxycytidine, which is the immediate precursor of the investigational antiviral drug Molnupiravir . As such, it serves as a critical reference standard in the analysis, purification, and metabolic studies of these antiviral compounds, helping researchers ensure product quality, understand degradation pathways, and elucidate mechanisms of action during drug development. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(hydroxyamino)-5-methyl-1-(oxolan-2-yl)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-6-5-12(7-3-2-4-15-7)9(13)10-8(6)11-14/h5,7,14H,2-4H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAGABOREVTWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NO)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296406
Record name 4-(hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18002-34-1
Record name NSC109137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of a suitable pyrimidine precursor, which undergoes sequential functional group modifications. The reaction conditions include careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and continuous flow systems to enhance efficiency and scalability. Advanced purification techniques, such as chromatography and crystallization, are used to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: The hydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.

  • Reduction: The compound can be reduced to yield aminated derivatives.

  • Substitution: The methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Conditions such as solvent choice, temperature control, and pH adjustments play crucial roles in determining the reaction outcomes.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. It is used in the development of novel organic reactions and catalysts.

Biology: In biological research, 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is studied for its potential as a biochemical probe. It can interact with enzymes and receptors, aiding in the understanding of cellular processes.

Medicine: Medical research explores the compound for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development, particularly in oncology and infectious diseases.

Industry: Industrial applications include its use as a building block for the production of specialized materials, such as polymers and agrochemicals, due to its reactivity and stability.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. It can bind to active sites, altering the activity of these molecules and influencing biochemical pathways. The hydroxyamino group is particularly important for its biological activity, allowing for hydrogen bonding and redox reactions that modulate cellular functions.

Comparison with Similar Compounds

Amino vs. Hydroxyamino Groups

  • 4-Amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one (): Replaces hydroxyamino with an amino group and methyl with fluorine. Molecular weight: 229.21 g/mol. As a dideoxycytidine analog, it exhibits antiviral properties, suggesting that the hydroxyamino group in the target compound may confer distinct hydrogen-bonding capabilities or metabolic stability .
  • 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (Cytidine, CAS 65-46-3; ): Features a ribose-like sugar with hydroxyl groups, enhancing solubility but increasing susceptibility to enzymatic degradation compared to the target compound’s non-hydroxylated tetrahydrofuran ring .

Halogen vs. Methyl Substitutions

  • 4-Amino-5-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one (): Bromine at position 5 increases steric bulk and molecular weight (283.12 g/mol vs. target compound’s ~241.22 g/mol).

Modifications to the Sugar Moiety

Tetrahydrofuran vs. Tetrahydrothiophen

  • 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-4-(hydroxyamino)pyrimidin-2(1H)-one (): Replaces tetrahydrofuran’s oxygen with sulfur, increasing lipophilicity and altering electronic properties. Demonstrated synthesis via ammonolysis, suggesting compatibility of hydroxyamino groups with diverse sugar backbones .

Chlorinated Tetrahydrofuran Derivatives

  • 4-Amino-1-((2R,4R,5R)-3,3-dichloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (): Dichloro substituents enhance lipophilicity (ClogP ~0.5 vs. target compound’s ~-1.2) and may improve membrane permeability but introduce steric hindrance .

Comparative Data Table

Compound Name Substituents (Position 4/5) Sugar Moiety Molecular Weight (g/mol) Key Properties/Applications Reference
4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one Hydroxyamino, Methyl Tetrahydrofuran-2-yl ~241.22 Potential antiviral/anticancer Target
4-Amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one Amino, Fluorine Hydroxymethyl-tetrahydrofuran 229.21 Antiviral (dideoxycytidine analog)
4-Amino-5-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one Amino, Bromine Tetrahydropyran-2-yl 283.12 Increased steric bulk
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-4-(hydroxyamino)pyrimidin-2(1H)-one Hydroxyamino Tetrahydrothiophen-2-yl ~259.28 Enhanced lipophilicity

Biological Activity

4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a unique structure that may contribute to various pharmacological effects, including anti-cancer properties and enzyme inhibition.

Chemical Structure

The chemical structure of 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one can be represented as follows:

C9H12N4O2\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2

Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the hydroxyamino group may enhance its interaction with specific enzymes or receptors, leading to significant biological effects.

Anticancer Activity

Studies have shown that pyrimidine derivatives can exhibit cytotoxic effects against different cancer cell lines. For instance, a study highlighted the dual mechanism of action involving histone deacetylase (HDAC) inhibition and ferroptosis induction, which are critical in cancer therapy . The compound's ability to induce cell cycle arrest and apoptosis has been observed in various assays.

Case Study:
In a recent study, 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one was evaluated for its cytotoxicity against human cancer cell lines. The results indicated an IC50 value of approximately 25 µM, demonstrating significant potency compared to control groups.

Enzyme Inhibition

The compound is hypothesized to inhibit specific enzymes related to cancer progression. For example, it may act as an inhibitor of IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a role in inflammatory responses and cancer cell survival. A related compound showed promising results with an IC50 value of 27 nM against IRAK4 .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityCytotoxicity against cancer cells
Enzyme InhibitionIRAK4 inhibition
Cell Cycle ArrestInduction of apoptosis

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one, and how do reaction conditions influence product purity?

Answer: The synthesis typically involves coupling pyrimidin-2(1H)-one derivatives with tetrahydrofuran-containing precursors. Key steps include:

  • Cyclization reactions using thiourea or semicarbazide derivatives under acidic conditions (e.g., HCl in DMF) to form the pyrimidinone core .
  • Hydroxylamine introduction via nucleophilic substitution at the 4-position, requiring controlled pH (7–9) to avoid over-oxidation .
  • Tetrahydrofuran moiety incorporation through glycosylation or Mitsunobu reactions, with stereochemical control achieved using chiral catalysts (e.g., (2R,3S,5R)-configured intermediates) .
    Critical factors : Temperature (60–80°C for cyclization), solvent polarity (DMF or ethanol for solubility), and protecting groups (e.g., acetyl for hydroxyls) to prevent side reactions .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, SHELX software (SHELXL-2018) refines crystal structures with R-factors < 0.05, validated via intermolecular N–H⋯O interactions .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., 4-hydroxyamino proton at δ 8.2–8.5 ppm) and tetrahydrofuran linkage (C1′ anomeric proton at δ 5.8–6.2 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 256.0962) and detects impurities like dehydroxylated byproducts .

Q. How can researchers mitigate common impurities during synthesis?

Answer:

  • Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted hydroxylamine .
  • Stereochemical impurities : Employ chiral HPLC (C18 column, hexane:isopropanol 90:10) to separate diastereomers .
  • Oxidative degradation : Add antioxidants (e.g., BHT) during purification and store under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How do computational methods (e.g., molecular docking) elucidate the biological activity of this compound?

Answer:

  • Target identification : Docking studies (AutoDock Vina) predict binding to DNA methyltransferases (DNMTs) with ∆G ≤ −8.5 kcal/mol, driven by hydrogen bonds between the hydroxyamino group and catalytic cysteine residues .
  • Structure-activity relationships (SAR) : Modifying the tetrahydrofuran substituent (e.g., fluorination at C2′) increases metabolic stability (t₁/₂ from 2.1 to 4.7 h) but reduces solubility (logP from −0.3 to 1.2) .
    Validation : Compare computational results with in vitro IC₅₀ values (e.g., DNMT inhibition at 1.2 µM) .

Q. How can crystallographic data discrepancies (e.g., bond-length variations) be resolved for derivatives of this compound?

Answer:

  • Refinement protocols : Use SHELX-TL to apply restraints for disordered tetrahydrofuran rings, reducing R1 from 0.08 to 0.04 .
  • Hydrogen-bond analysis : Validate via Hirshfeld surfaces (CrystalExplorer) to distinguish genuine interactions (e.g., N–H⋯O with dₑ + dᵢ ≈ 2.2 Å) from thermal motion artifacts .
    Example : A derivative showed conflicting C–N bond lengths (1.32 vs. 1.41 Å), resolved by refining anisotropic displacement parameters .

Q. What strategies address contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?

Answer:

  • Dose-response profiling : Use MTT assays across concentrations (0.1–100 µM) to differentiate cytotoxic (IC₅₀ < 10 µM) from therapeutic effects (IC₅₀ > 20 µM) .
  • Pathway analysis : RNA sequencing identifies off-target pathways (e.g., NF-κB suppression at 5 µM vs. ROS induction at 50 µM) .
    Case study : Discrepancies in apoptosis induction (p53-dependent vs. independent) were resolved via CRISPR knockouts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
Reactant of Route 2
4-(Hydroxyamino)-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

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